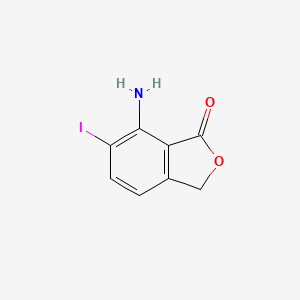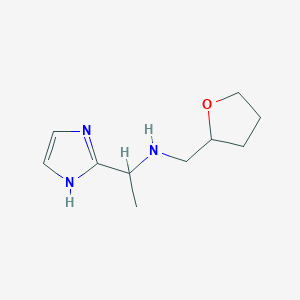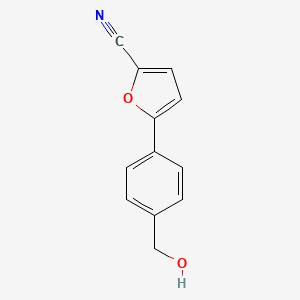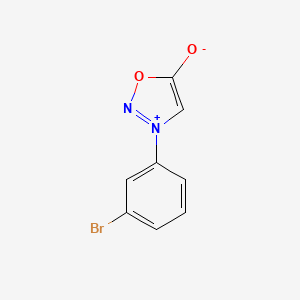
7-Amino-6-iodoisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-6-iodoisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of an amino group at the 7th position and an iodine atom at the 6th position on the isobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-iodoisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the iodination of isobenzofuran followed by the introduction of an amino group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom, followed by the use of an amine source to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and amination reactions. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-6-iodoisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
7-Amino-6-iodoisobenzofuran-1(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Amino-6-iodoisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Iodoisobenzofuran-1(3H)-one: Lacks the amino group at the 7th position.
7-Amino-6-bromoisobenzofuran-1(3H)-one: Contains a bromine atom instead of iodine.
7-Amino-6-chloroisobenzofuran-1(3H)-one: Contains a chlorine atom instead of iodine.
Uniqueness
7-Amino-6-iodoisobenzofuran-1(3H)-one is unique due to the presence of both an amino group and an iodine atom on the isobenzofuran ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6INO2 |
|---|---|
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
7-amino-6-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H6INO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3,10H2 |
Clave InChI |
RJZZPOHAUQKGJS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=C(C=C2)I)N)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)

![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)

![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)



![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)

![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)

